2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester
Overview
Description
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (DIPE) is a synthetic compound used in a variety of scientific research and laboratory experiments. It is a fluorinated ester of pentonic acid, which is a five-membered ring of five carbon atoms. DIPE is a highly versatile compound due to its unique chemical structure, which allows for a wide range of applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester involves the protection of the hydroxyl groups followed by the introduction of the difluoromethyl group and the deprotection of the hydroxyl groups.
Starting Materials
Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside, Bromine, Hydrogen fluoride, Diethyl ether, Potassium carbonate, Silver trifluoromethanesulfonate, Diethyl malonate, Sodium hydride, Chlorodifluoromethane, Dimethylformamide, Triethylamine, Hydrochloric acid
Reaction
Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside is reacted with bromine in the presence of hydrogen fluoride and diethyl ether to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside is reacted with potassium carbonate and silver trifluoromethanesulfonate in dimethylformamide to introduce the difluoromethyl group to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside is reacted with diethyl malonate, sodium hydride, and chlorodifluoromethane in the presence of triethylamine in dimethylformamide to obtain ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside is deprotected using hydrochloric acid to obtain 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester..
Scientific Research Applications
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as fluorinated analogues of natural products, triazoles, and heterocyclic compounds. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is also used as a reagent in organic synthesis and as a catalyst for the preparation of polymers. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been used as a model compound for the study of enzyme inhibition and as a substrate for the study of enzymes.
Mechanism Of Action
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a unique mechanism of action due to its fluorinated structure. The fluorine atoms in 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester interact with the substrate to form a complex that is stabilized by hydrogen bonding and electrostatic interactions. This complex is then attacked by a nucleophile, such as water, to form a product. The fluorine atoms also act as a steric hindrance, which prevents other molecules from attacking the complex.
Biochemical And Physiological Effects
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of biochemical and physiological effects. In vitro studies have shown that 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has also been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments is its versatility. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be used in a variety of reactions and can also be used as a model compound for the study of enzyme inhibition. However, there are some limitations to using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is a highly reactive compound and can react with other molecules, which can lead to unwanted side reactions. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be difficult to purify due to its low solubility.
Future Directions
The potential applications of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester and its derivatives, the development of new catalysts for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester, and the development of new methods for the study of enzyme inhibition using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new materials for applications in electronics, optics, and biotechnology.
properties
IUPAC Name |
ethyl (3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541765 | |
Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester | |
CAS RN |
95058-93-8 | |
Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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